molecular formula C12HBr9 B129648 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl CAS No. 69278-62-2

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

Cat. No.: B129648
CAS No.: 69278-62-2
M. Wt: 864.3 g/mol
InChI Key: QLERKXRXNDBTDM-UHFFFAOYSA-N
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Description

The Significance of Highly Brominated Congeners in Environmental Research

Within the PBB family, congeners are distinguished by the number and position of bromine atoms on the biphenyl (B1667301) rings. Highly brominated congeners, such as nonabromobiphenyls and decabromobiphenyl (B1669990), have been of particular interest in environmental research. The degree of bromination influences the physical and chemical properties of the congener, including its environmental fate and transport. Generally, as the number of bromine atoms increases, the water solubility of the PBB congener decreases, while its affinity for binding to soil and sediment particles increases. nih.gov

The persistence of PBBs in the environment is a significant concern. While some lower-brominated PBBs can be degraded by microorganisms, highly brominated congeners are generally more resistant to breakdown. itrcweb.org Research into the environmental behavior of these compounds is crucial for understanding their long-term impact on ecosystems and for developing strategies to mitigate their potential risks.

Definition and Isomeric Diversity of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl within PBBs

This compound is a specific congener of PBBs, identified by the CAS number 69278-62-2. accustandard.com Its chemical formula is C₁₂HBr₉, and it has a molecular weight of approximately 864.27 g/mol . escholarship.org This compound, also known as PBB-206, is characterized by the presence of nine bromine atoms attached to the biphenyl backbone at the 2, 2', 3, 3', 4, 4', 5, 5', and 6 positions. scbt.com

The term "isomeric diversity" refers to the fact that multiple PBB congeners can exist with the same number of bromine atoms but with different arrangements on the biphenyl rings. For nonabromobiphenyls, there are several possible isomers, each with unique structural and, consequently, chemical and toxicological properties. The specific substitution pattern of this compound dictates its three-dimensional structure and how it interacts with biological systems and the environment. The importance of isomer-specific analysis is increasingly recognized in environmental studies, as different isomers can exhibit varying degrees of persistence, bioaccumulation potential, and toxicity. nih.govnih.gov

Chemical Properties of this compound
PropertyValueSource
CAS Number69278-62-2 accustandard.com
Molecular FormulaC₁₂HBr₉ escholarship.org
Molecular Weight864.27 g/mol escholarship.org
Alternate NamePBB 206 scbt.com

Historical Trajectories of PBB Environmental Release and Research Implications

The primary route of PBBs into the environment has been through industrial manufacturing processes and the disposal of products containing these flame retardants. nih.gov A significant and well-documented incident of PBB contamination occurred in Michigan in the 1970s. nih.gov A PBB-based flame retardant was accidentally mixed with livestock feed, leading to widespread contamination of cattle, poultry, and other farm animals. nih.gov This event resulted in the entry of PBBs into the human food supply and triggered extensive research into the environmental and health consequences of PBB exposure. nih.gov

This incident, and others like it, highlighted the potential for large-scale environmental contamination from industrial chemicals and spurred the development of regulations to control their production and use. In the United States, the manufacture of PBBs was effectively banned in 1976. nih.gov However, due to their persistence, these compounds remain in the environment and continue to be a subject of scientific investigation. nih.gov Ongoing research focuses on understanding the long-term fate of PBBs in contaminated sites, their potential for continued bioaccumulation in wildlife and humans, and the development of effective remediation strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLERKXRXNDBTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219340
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-62-2
Record name 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonabromobiphenyl

Distribution Across Environmental Compartments

General principles governing the behavior of highly brominated compounds suggest that 2,2',3,3',4,4',5,5',6-nonabromobiphenyl would exhibit low volatility and strong tendencies to adsorb to particulate matter. However, without specific field or laboratory data, its precise partitioning dynamics remain speculative.

Atmospheric Presence and Transport Mechanisms

There is a lack of specific data measuring the atmospheric concentrations of this compound. For PBBs in general, atmospheric transport is understood to occur primarily through attachment to airborne particulate matter rather than in the gas phase, a characteristic that is more pronounced for higher brominated congeners due to their lower vapor pressure. This suggests that any atmospheric presence of PBB-206 would likely be associated with dust and aerosols, facilitating potential long-range transport from original sources.

Aquatic System Partitioning (Water Column and Suspended Particulates)

Soil and Sediment Compartmentalization Dynamics

Scientific literature lacks specific studies on the compartmentalization dynamics of this compound in soils and sediments. As with other persistent, hydrophobic organic pollutants, it is anticipated that PBB-206 would bind strongly to the organic carbon fraction of soil and sediment. This strong adsorption would limit its mobility and potential for leaching into groundwater, making sediments a likely long-term sink for this compound.

Terrestrial Ecosystem Presence and Sorption Phenomena

No specific data on the presence and sorption of this compound in terrestrial ecosystems were found. It is hypothesized that any deposition from the atmosphere would lead to its accumulation in the upper soil horizons. Its strong sorption to soil organic matter would be the dominant process, restricting its uptake by plants and its movement through the terrestrial food web, although some bioaccumulation could occur in soil-dwelling organisms.

Aquatic Ecosystem Presence and Partitioning

Information on the presence and partitioning of this compound in aquatic ecosystems is not available in the reviewed literature. Due to its expected high lipophilicity (fat-loving nature), if present, the compound would be likely to bioaccumulate in the fatty tissues of aquatic organisms. The process of biomagnification, where concentrations increase at higher trophic levels, could potentially occur, but specific studies tracking PBB-206 in aquatic food webs are needed for confirmation.

Congener-Specific Spatial and Temporal Trends of Nonabromobiphenyl in Environmental Matrices

There is a significant gap in the scientific literature regarding the spatial and temporal trends of any nonabromobiphenyl congeners, including PBB-206, in environmental matrices. While studies on other classes of persistent pollutants, such as polychlorinated biphenyls (PCBs), have shown that higher-halogenated congeners are generally more persistent, similar congener-specific trend analyses for PBBs are not well-documented. Establishing such trends would require long-term monitoring programs that specifically analyze for individual PBB congeners across various geographic locations and environmental media. Without such data, it is impossible to determine whether environmental levels of this compound are increasing, decreasing, or remaining stable.

Global Transport Potential of Highly Brominated Biphenyls, Including Nonabromobiphenyl

The global transport of persistent organic pollutants (POPs) is a significant environmental concern, as it leads to the contamination of remote ecosystems far from original sources. The potential for long-range environmental transport of a chemical is influenced by a combination of its physical and chemical properties, including its volatility, persistence in various environmental compartments (air, water, soil, and sediment), and its partitioning behavior.

For highly brominated biphenyls, such as this compound, the degree of bromination plays a crucial role in determining their environmental fate and transport. Generally, as the number of bromine atoms on the biphenyl (B1667301) structure increases, the vapor pressure of the compound decreases, making it less volatile. epa.gov This lower volatility suggests a reduced tendency to exist in the gaseous phase in the atmosphere, which is a primary pathway for long-range transport.

However, these compounds exhibit strong lipophilicity, meaning they have a high affinity for fats and organic matter. nih.gov This property causes them to adsorb strongly to airborne particulate matter. epa.gov While in the adsorbed state, these compounds are protected from photolytic degradation and can be transported over long distances with atmospheric currents. epa.gov

Modeling studies on the long-range transport potential of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, indicate that highly brominated congeners have a lower long-range transport potential compared to their less brominated counterparts. This is attributed to their lower volatility and increased susceptibility to deposition. Despite this, the presence of various PBBs has been detected in remote environments like the Arctic, confirming that long-range transport of these compounds does occur. nih.gov

The detection of PBBs in Arctic biota, far from any known production or major use areas, serves as strong evidence of their capacity for global transport. nih.gov While specific monitoring data for this compound in these remote regions is scarce, the presence of other highly brominated PBBs suggests that it is likely also transported to these areas, albeit potentially at lower concentrations than less brominated congeners.

Detailed quantitative data on the environmental occurrence and spatiotemporal distribution of this compound are not widely available in the scientific literature. Much of the existing research on PBBs has focused on commercial mixtures, such as hexabromobiphenyl, or has reported concentrations as the sum of all PBB congeners. However, studies on related compounds and general principles of environmental chemistry allow for an inferred understanding of its likely distribution.

PBBs are known to be persistent in the environment, resisting degradation and accumulating in various environmental compartments. nih.gov Due to their hydrophobic nature, they are not readily soluble in water and tend to bind strongly to soil and sediment particles. epa.govnih.gov This leads to their accumulation in the sediments of lakes, rivers, and coastal areas, which act as long-term sinks for these pollutants.

Temporal trend studies using sediment cores have been valuable in reconstructing the historical deposition of PBBs and other brominated flame retardants. While specific data for this compound is limited, research on PBDEs in sediment cores from the Great Lakes has shown increasing concentrations from the 1970s, corresponding with their increased production and use. ucl.ac.uk Similar trends would be expected for PBBs.

The bioaccumulative nature of PBBs means that they can be taken up by organisms from their environment and accumulate in their tissues, particularly in fatty tissues. This leads to biomagnification, where the concentration of the chemical increases at successively higher levels of the food web. Consequently, top predators in both aquatic and terrestrial ecosystems are expected to have the highest concentrations of these compounds. The presence of various PBB congeners has been confirmed in a range of wildlife, including fish, marine mammals, and birds in various parts of the world, including the Arctic. nih.gov

Due to the lack of specific monitoring data, it is not possible to provide a detailed spatiotemporal distribution for this compound. However, based on the properties of highly brominated compounds, it is anticipated that its highest concentrations would be found in sediments and biota in and around industrialized and urban areas, with decreasing concentrations in more remote regions.

Environmental Fate and Transformation Pathways of 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonabromobiphenyl

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl, these mechanisms primarily include photolysis, chemical reactions like hydrolysis and oxidation, and thermal decomposition. These processes are influenced by environmental factors such as sunlight intensity, temperature, and the presence of other reactive chemical species. navy.milmicrobe.commdpi.com

Photolytic Transformation Processes and Debromination Pathways

Photolysis, or degradation by sunlight, is a significant abiotic pathway for highly brominated compounds like nonabromobiphenyl. When exposed to sunlight, particularly UV radiation, the carbon-bromine bonds can break, leading to a stepwise removal of bromine atoms, a process known as reductive debromination. nih.govmdpi.comnih.gov

The rate of photolytic degradation generally increases with the number of bromine atoms on the biphenyl (B1667301) structure. nih.gov The debromination process does not always occur uniformly, and the position of the bromine atom (ortho, meta, or para) can influence its susceptibility to removal. For heavier congeners, there is no significant preference, but for lighter PBBs, the vulnerability is typically in the order of meta ≥ ortho > para. nih.gov This process leads to the formation of lower-brominated PBBs, which may have different environmental fates and toxicities. For instance, the photolysis of higher-brominated diphenyl ethers, which are structurally similar to PBBs, results in the formation of a variety of lesser-brominated congeners. mdpi.com

Table 1: Photolytic Debromination of Polybrominated Compounds This table is illustrative of general photolytic processes for polybrominated compounds, as specific kinetic data for this compound is limited.

ProcessDescriptionKey FactorsResulting Products
Direct PhotolysisAbsorption of UV radiation leads to C-Br bond cleavage.Sunlight intensity, wavelength (UV-B range is particularly effective), number and position of bromine atoms. mdpi.comLower-brominated PBBs (e.g., octabromobiphenyls, heptabromobiphenyls).
Indirect PhotolysisReaction with photochemically generated reactive species (e.g., hydroxyl radicals).Presence of photosensitizers in the environment (e.g., humic acids).Hydroxylated and other oxygenated PBB derivatives.

Chemical Degradation Reactions (e.g., Hydrolysis, Oxidation)

Chemical degradation through reactions like hydrolysis and oxidation plays a role in the transformation of PBBs, although they are generally resistant to these processes under typical environmental conditions.

Hydrolysis: This involves the reaction of the compound with water. Due to the strength and stability of the carbon-bromine bond and the hydrophobic nature of PBBs, hydrolysis of this compound is generally considered a very slow process with a long half-life in the environment. ag.state.mn.us Significant degradation via hydrolysis typically requires extreme conditions of pH and temperature not commonly found in nature.

Oxidation: Oxidation can be a more significant pathway, particularly in the atmosphere or in water containing strong oxidizing agents. nih.gov Advanced oxidation processes can degrade PBBs, and in biological systems, oxidative metabolism is a key transformation route. mdpi.com In the environment, oxidation can be initiated by reactive oxygen species. However, similar to hydrolysis, PBBs show considerable resistance to oxidation. nih.gov Studies on the structurally related polybrominated diphenyl ethers (PBDEs) show that they are resistant to oxidation, but their hydroxylated metabolites (OH-PBDEs) undergo faster oxidative transformation. nih.gov

Thermal Decomposition Pathways in Environmental Contexts

Thermal decomposition occurs when the compound is subjected to high temperatures, such as during industrial processes, accidental fires, or waste incineration. murdoch.edu.aucdu.edu.au The thermal degradation of brominated flame retardants like PBBs can lead to the formation of hazardous byproducts. murdoch.edu.au

Decomposition typically begins at temperatures between 200°C and 300°C and can proceed through various reaction pathways, including debromination and the cleavage of the biphenyl structure. researchgate.net A significant concern with the thermal decomposition of PBBs is the potential formation of polybrominated dibenzofurans (PBDFs), which are highly toxic compounds. mdpi.com The process involves the loss of bromine atoms, followed by cyclization to form the furan (B31954) structure. mdpi.com Other products of incomplete combustion can include brominated benzenes and phenols. murdoch.edu.au

Biotic Transformation and Degradation in Environmental Systems

Biotic processes, driven by microorganisms and larger organisms, are crucial for the breakdown of persistent organic pollutants like this compound.

Microbial Debromination in Anaerobic Sediments and Soils

In anaerobic (oxygen-deficient) environments such as deep sediments and certain soils, microbial communities can use PBBs as electron acceptors in a process called reductive debromination. This is a key biotic degradation pathway for highly brominated compounds. nih.govnih.gov

Microorganisms, including species like Dehalococcoides, are known to carry out this process. nih.gov They sequentially remove bromine atoms, transforming highly brominated congeners into less brominated ones. Studies on similar compounds like highly brominated diphenyl ethers have shown that anaerobic microbial degradation can be extensive, with a significant reduction in the parent compound over several months and the formation of numerous lower-brominated products. nih.govresearchgate.net This process is critical because the resulting lower-brominated congeners can be more bioavailable and sometimes more toxic than the parent compound.

Table 2: Microbial Reductive Debromination of Highly Brominated Compounds This table summarizes general findings from studies on highly brominated compounds like PBDEs, which are analogous to PBBs.

EnvironmentMicrobial Group (Example)ProcessObserved Products
Anaerobic SedimentsDehalococcoides speciesReductive debromination (Halorespiration)Octa-, Hepta-, Hexa-, and lower-brominated biphenyls. nih.gov
Anaerobic SoilsVarious anaerobic bacteriaSequential removal of bromine atoms from the biphenyl rings.Formation of a complex mixture of lesser-brominated congeners. nih.gov

Biotransformation Processes in Environmental Organisms (e.g., Aquatic Biota)

Aquatic organisms, such as fish and invertebrates, can take up this compound from their environment. nih.gov Once absorbed, the compound can undergo biotransformation, which is the metabolic alteration of a substance by the organism. nih.govethz.ch

The primary goal of biotransformation is to make the compound more water-soluble to facilitate its excretion. nih.gov This is typically achieved through two phases of metabolism:

Phase I: Involves oxidation, reduction, or hydrolysis reactions. For PBBs, oxidation is a key pathway, often catalyzed by cytochrome P450 enzymes. This can lead to the formation of hydroxylated metabolites (OH-PBBs). mdpi.com

Phase II: The metabolites from Phase I are conjugated with endogenous molecules (like glucuronic acid or sulfate) to further increase their water solubility.

The ability to biotransform PBBs varies significantly among different species. nih.govethz.ch Fish, for example, generally have a higher capacity for this process than many invertebrates. nih.gov The formation of hydroxylated metabolites is of particular concern as these compounds can sometimes be more toxic than the original PBB. mdpi.com

Congener-Specific Biotransformation Kinetics and Pathways

The biotransformation of polybrominated biphenyls (PBBs) is a critical process influencing their persistence and potential toxicity in the environment. For highly brominated congeners such as this compound, the kinetics and pathways of biotransformation are of particular interest. However, specific experimental data on the biotransformation of this particular congener are notably scarce in scientific literature. Therefore, its metabolic fate is largely inferred from studies on other highly brominated PBBs and related compounds like polybrominated diphenyl ethers (PBDEs).

Under aerobic conditions, the biotransformation of highly brominated PBBs is generally considered to be very slow or insignificant. The high degree of bromination sterically hinders the enzymatic attack by oxygenases, which are key enzymes in the aerobic degradation of many organic pollutants.

In contrast, under anaerobic conditions, particularly in sediments, reductive debromination is a more plausible transformation pathway. This process involves the removal of bromine atoms, leading to the formation of less brominated PBB congeners. Studies on other highly brominated compounds, such as decabromodiphenyl ether (BDE-209), have demonstrated that anaerobic microbial communities can mediate reductive debromination, preferentially removing meta and para bromines. nih.govnih.gov It is hypothesized that a similar process could occur for this compound, although the specific rates and resulting daughter products have not been documented. The kinetics of such reactions are typically slow, with half-lives that can extend to years or even decades, depending on the environmental conditions and the microbial consortia present. berkeley.edu

The table below presents hypothetical biotransformation data for this compound, based on general principles observed for other highly halogenated aromatic compounds. It is important to note that these are illustrative values and not based on direct experimental measurement for this specific congener.

Table 1: Hypothetical Biotransformation Data for this compound

Transformation Process Environmental Compartment Dominant Condition Primary Transformation Products (Hypothetical) Estimated Half-life Range (Years)
Reductive Debromination Sediment Anaerobic Octabromobiphenyls, Heptabromobiphenyls 5 - 20
Aerobic Biodegradation Soil, Water Aerobic Negligible > 100

Sorption and Desorption Dynamics in Geochemical Systems

The environmental mobility and bioavailability of this compound are largely governed by its sorption and desorption behavior in soil and sediment. As a highly hydrophobic compound, it is expected to have a strong affinity for particulate matter, which significantly limits its transport in aqueous phases.

Influence of Soil and Sediment Composition on Nonabromobiphenyl Adsorption

The adsorption of hydrophobic organic compounds like PBBs to soil and sediment is primarily influenced by the organic carbon content of the solid matrix. nih.govnih.gov The lipophilic nature of this compound leads to its partitioning into the organic matter present in soils and sediments. Consequently, a higher organic carbon fraction (foc) will result in stronger sorption and higher organic carbon-normalized sorption coefficient (Koc) values.

The relationship between the soil/sediment-water partitioning coefficient (Kd) and the organic carbon content is often described by the equation:

Kd = Koc * foc

While specific Koc values for this compound are not available, they are expected to be high, likely in the range of 106 to 108 L/kg, similar to other highly brominated congeners.

The type of organic matter can also play a role, with more condensed, aromatic-rich organic matter potentially exhibiting stronger sorption for planar aromatic compounds. nih.gov The mineral fraction of soils and sediments, such as clays, can also contribute to sorption, although this is generally considered less significant for highly hydrophobic compounds compared to the role of organic matter.

The following interactive table illustrates the expected relationship between soil organic carbon content and the sorption of a hypothetical highly brominated biphenyl, such as this compound.

Table 2: Estimated Sorption Coefficients for a Highly Brominated Biphenyl in Different Soil Types

Soil Type Typical Organic Carbon Content (%) Estimated Koc (L/kg) Estimated Kd (L/kg)
Sandy Soil 0.5 5 x 106 2.5 x 104
Loam 2.0 5 x 106 1.0 x 105
Clay Loam 3.5 5 x 106 1.75 x 105
Organic Rich Soil 10.0 5 x 106 5.0 x 105

Role of Dissolved Organic Carbon in Environmental Mobility

Dissolved organic carbon (DOC) in soil porewater and the water column can influence the environmental mobility of highly hydrophobic compounds like this compound. nih.govacs.org This nonabromobiphenyl congener can associate with DOC, which can be composed of humic and fulvic acids. This association increases the apparent solubility of the compound in water and can facilitate its transport, a phenomenon known as "facilitated transport". epa.govuni-tuebingen.de

The extent to which DOC affects mobility depends on the concentration and characteristics of the DOC, as well as the strength of the association between the nonabromobiphenyl and the DOC, which is described by the DOC-water partition coefficient (KDOC). For highly hydrophobic compounds, KDOC values can be substantial.

This facilitated transport can lead to greater mobility of the nonabromobiphenyl than would be predicted based solely on its water solubility and partitioning to stationary solid phases. epa.gov It is an important process to consider when evaluating the potential for groundwater contamination and long-range transport of such persistent organic pollutants.

Analytical Methodologies for Quantification and Characterization of 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonabromobiphenyl

Extraction and Sample Preparation Techniques for Environmental Matrices

The accurate quantification of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl in environmental matrices necessitates robust extraction and sample preparation methods to isolate the analyte from complex sample constituents. The choice of technique is contingent on the sample type, with common matrices including soil, sediment, water, and biological tissues.

A variety of extraction techniques are employed, ranging from classic methods to more advanced, automated systems. Conventional methods like Soxhlet and liquid-liquid extraction (LLE) are effective but often require significant volumes of organic solvents and are time-intensive. chromatographyonline.commdpi.com For aqueous samples, LLE using solvents like hexane (B92381) and acetone, and solid-phase extraction (SPE) are commonly applied. researchgate.netnih.gov SPE offers versatility, serving to purify and concentrate trace elements from a sample. chromatographyonline.com

Modern techniques have been developed to improve efficiency and reduce solvent consumption. These include pressurized solvent extraction (PSE), also known as accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE). chromatographyonline.commdpi.com For instance, PBDEs, which are structurally similar to PBBs, have been successfully extracted from sediment samples using PSE with a mixture of n-hexane/acetone at elevated temperature and pressure (100 °C and 100 bar). aaa-co.net Supercritical fluid extraction (SFE) using carbon dioxide has also been utilized for extracting brominated flame retardants from sediment. nih.gov

Following extraction, a "cleanup" step is crucial to remove co-extracted interfering compounds such as lipids, humic acids, and other organic matter, which can affect instrumental analysis. nih.gov Common cleanup procedures involve column chromatography using adsorbents like silica (B1680970) gel or Florisil. nih.gov Gel permeation chromatography is another technique used to remove high-molecular-weight interferences. nih.gov For samples with high lipid content, concentrated sulfuric acid treatment can be used to degrade the fats. nih.gov

Sample preparation for solid matrices like soil and sediment often involves preliminary steps such as drying at low temperatures (below 60°C to prevent loss of volatile components), followed by sieving to achieve a uniform particle size. alsglobal.com

Extraction TechniqueEnvironmental MatrixKey Parameters/Findings
Soxhlet ExtractionSoils, Sediments, SolidsA classic, robust method, but time-consuming and solvent-heavy. chromatographyonline.commdpi.com
Liquid-Liquid Extraction (LLE)WaterOperates on mass transfer between two immiscible liquid phases. chromatographyonline.com Hexane/acetone mixtures are common. nih.gov
Solid-Phase Extraction (SPE)Water, Human PlasmaUsed for purification and concentration; various formats available (cartridges, disks). chromatographyonline.comnih.gov
Pressurized Solvent Extraction (PSE/ASE)SedimentsFaster and uses less solvent than Soxhlet. Effective for PBDEs with n-hexane/acetone (75%/25%) at 100°C. aaa-co.net
Ultrasonic-Assisted Extraction (UAE)PolymersAn efficient method that saves solvent compared to traditional techniques. mdpi.com
Supercritical Fluid Extraction (SFE)SedimentsUses supercritical CO2 as the extraction fluid, reducing organic solvent use. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of polybrominated biphenyls (PBBs). The goal is to separate the target congener, this compound (PBB-208), from other PBBs and potential interfering compounds prior to detection.

Gas Chromatography (GC) for Congener Separation

Gas chromatography is the most prevalent technique for the analysis of PBBs due to their volatility and thermal stability. High-resolution capillary columns are essential for separating the numerous PBB congeners. The choice of the stationary phase is critical for achieving selectivity. Non-polar stationary phases, such as those made of poly(5%-phenyl methyl)siloxane (e.g., DB-5ms), are widely used. nih.govresearchgate.net

Temperature programming, where the column temperature is gradually increased during the analysis, is employed to elute the PBBs according to their boiling points, which generally correlates with the degree of bromination. nih.govepa.gov For instance, a method developed for PBBs used a temperature program from 220-300°C at 12°C/min for hexa- through decabromobiphenyls. epa.gov The use of an inert flow path, including liners and columns, is vital for preventing analyte degradation and ensuring accurate trace-level analysis. hpst.cz

High Performance Liquid Chromatography (HPLC) Applications

While GC is the dominant method, High-Performance Liquid Chromatography (HPLC) also finds application, particularly for highly brominated congeners like decabromobiphenyl (B1669990) (PBB-209), which have lower volatility. acs.org Reversed-phase HPLC is a common mode used for this purpose. acs.org A significant advantage of HPLC is its direct compatibility with certain detectors, such as inductively coupled plasma mass spectrometry (ICP-MS), which can perform element-specific detection of bromine, thus offering high selectivity for brominated compounds. acs.orgresearchgate.net HPLC-MS/MS is another powerful combination used for the analysis of brominated flame retardants. mdpi.com

Two-Dimensional Gas Chromatography (2D-GC) for Enhanced Resolution

For exceptionally complex mixtures where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity. azom.compsu.edu In GC×GC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase (e.g., a non-polar column followed by a polar column). nih.govresearchgate.net

This technique creates a structured, two-dimensional chromatogram where chemically similar compounds group together, aiding in identification. nih.gov GC×GC has proven highly effective for separating the 209 polychlorinated biphenyl (B1667301) (PCB) congeners and is equally powerful for PBB analysis, capable of resolving co-eluting peaks that would overlap in a single-column separation. researchgate.net The increased separation space can also help to chromatographically remove matrix interferences, potentially reducing the need for extensive sample cleanup. azom.com

TechniqueTypical Column/Stationary PhaseKey Advantages and Applications
Gas Chromatography (GC)High-resolution capillary column; Non-polar phases (e.g., 5% diphenyl/95% dimethyl polysiloxane). nih.govnih.govPrimary method for PBBs; excellent separation of congeners based on volatility. epa.gov
High Performance Liquid Chromatography (HPLC)Reversed-phase columns (e.g., C18).Useful for less volatile, highly brominated congeners; couples well with ICP-MS for bromine-specific detection. acs.org
Two-Dimensional Gas Chromatography (GC×GC)Orthogonal column sets (e.g., non-polar 1D, polar 2D). researchgate.netSuperior resolving power for complex mixtures; separates co-eluting congeners and matrix interferences. azom.comnih.gov

Spectrometric Detection and Identification Methods

Following chromatographic separation, sensitive and selective detectors are required for the identification and quantification of this compound.

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive technique for the analysis of PBBs. epa.gov It provides both qualitative (structural confirmation) and quantitative (concentration measurement) information.

For routine quantitative analysis, mass spectrometers are often operated in the selected ion monitoring (SIM) mode. researchgate.net In SIM mode, the instrument is set to detect only a few specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte. This results in a significant increase in sensitivity and selectivity compared to full-scan mode, allowing for the detection of PBBs at very low concentrations. researchgate.net

For unequivocal identification, especially in non-target screening or for complex matrices, high-resolution mass spectrometry (HRMS) is increasingly used. nih.govnih.gov Instruments like time-of-flight (TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements of both the parent ion and its fragment ions. nih.gov This accuracy allows for the determination of the elemental composition of an ion, greatly increasing confidence in the identification of the compound. researchgate.net The use of mass spectral deconvolution procedures can also help to resolve chromatographically overlapping peaks, further enhancing the analytical capability. nih.gov Isotope dilution is a common quantification technique where a stable isotope-labeled version of the analyte is added to the sample before extraction, serving as an internal standard to correct for matrix effects and variations in recovery. eurofins.comeurofins.com

MS TechniqueMode of OperationPrimary UseKey Features
Quadrupole MSSelected Ion Monitoring (SIM)Quantitative AnalysisHigh sensitivity and selectivity for target compounds. researchgate.net
Quadrupole MSFull ScanQualitative AnalysisProvides a full mass spectrum for compound identification.
High-Resolution MS (e.g., TOF, Orbitrap)Full ScanQualitative & Quantitative AnalysisProvides accurate mass measurements for high-confidence identification and elemental composition determination. nih.govnih.gov

Environmental Modeling Approaches for 2,2 ,3,3 ,4,4 ,5,5 ,6 Nonabromobiphenyl

Multimedia Fugacity Models for Environmental Fate Prediction

Multimedia fugacity models are widely used tools for predicting the environmental fate of organic chemicals. ulisboa.pt These models are built on the concept of fugacity, which represents a chemical's "escaping tendency" from a particular phase (e.g., air, water, soil). nih.gov At equilibrium, the fugacity of a chemical is uniform across all environmental compartments. The relationship between concentration (C), fugacity (f), and fugacity capacity (Z) is fundamental to these models: C = Zf. unimib.it The fugacity capacity (Z) is a parameter unique to each chemical and medium, quantifying the capacity of a medium to absorb the chemical. unimib.it

These models are structured in levels of increasing complexity (Level I, II, III, IV) to describe the distribution and transformation of chemicals under different assumptions, from simple equilibrium partitioning (Level I) to non-steady-state, non-equilibrium conditions (Level IV). ulisboa.pt

Fugacity models are instrumental in characterizing the mass fluxes (movement of a chemical) and the partitioning (distribution) between different environmental media. For PBBs, which bind strongly to particles, these models predict that soil and sediment are the primary environmental sinks. epa.gov The high octanol-water partition coefficient (Kow), a key input for these models, indicates a strong tendency to sorb to organic matter in soil and sediment rather than dissolving in water.

The movement between compartments, such as volatilization from soil to air or deposition from air to water, is modeled based on fugacity gradients. For highly brominated compounds like nonabromobiphenyl, volatilization from soil surfaces is expected to be low due to very low vapor pressure. epa.govnih.gov Consequently, their movement is often associated with the transport of airborne particulate matter. epa.gov

Long-Range Transport Potential (LRTP): This indicator assesses the potential for a chemical to travel far from its source, typically through the atmosphere. It is influenced by factors such as persistence in air and partitioning behavior. Vapor pressure is a critical property for determining LRTP. mdpi.com Highly brominated compounds like nonabromobiphenyl have very low vapor pressures, which limits their potential for long-range atmospheric transport in the gaseous phase. epa.gov However, transport can still occur via attachment to airborne particles.

Mechanistic Modeling of Environmental Degradation Processes

Mechanistic models aim to describe the fundamental chemical and biological processes that lead to the degradation of a compound in the environment. For PBBs, the primary degradation pathways considered in such models are photodegradation and, to a lesser extent, biodegradation.

Photodegradation, or the breakdown of chemicals by light, is considered a significant environmental degradation pathway for PBBs. nih.gov Studies on various brominated flame retardants show that degradation kinetics often follow pseudo-first-order models, where the rate of degradation is proportional to the concentration of the compound. mdpi.comresearchgate.net The process typically involves reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. rsc.org Evidence from soil samples at a former PBB manufacturing site in Michigan showed a degradation pattern consistent with a photochemical decomposition mechanism, leading to the formation of lesser-brominated biphenyls. nih.gov Mechanistic models of photodegradation can predict the degradation routes and formation of byproducts based on quantum chemical calculations. nih.govresearchgate.net

Biodegradation of PBBs is generally a very slow process. Studies have shown that PBBs are extremely persistent in soil, with most isomers showing little to no degradation over extended periods. datapdf.com Modeling biodegradation involves understanding the specific microbial pathways and enzymes capable of breaking down these highly stable molecules. For highly chlorinated analogues like PCBs, anaerobic dechlorination in sediments is a recognized pathway, with estimated half-lives that can extend for many years. ca.govepa.gov Similar slow processes are anticipated for highly brominated biphenyls.

Table 2: Estimated Environmental Half-Life Data for Related Compounds

Compound Class Medium Half-Life Estimate Notes
PBBs Soil Extremely persistent (>24 weeks) One pentabromobiphenyl isomer showed some disappearance. datapdf.com
HCB Soil 4.2 years (mean) Loss primarily by volatilization, not microbial degradation. ca.gov
PCBs Soil 10.9 - 11.2 years (field study) For specific di- and trichlorobiphenyls. ca.gov

Predictive Modeling for Environmental Concentrations and Distribution

A primary application of environmental fate models is to calculate Predicted Environmental Concentrations (PECs). These predictions are crucial for risk assessment, as they estimate the level of contamination in various media based on emission scenarios and the chemical's properties. ulisboa.pt

To predict the concentration and distribution of 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl, a fugacity model would be parameterized using its specific physicochemical properties (Table 1) and estimated degradation half-lives. The model would also require data on emission rates into different environmental compartments (e.g., air, soil). Given the historical use of PBBs as flame retardants, release into the environment could occur from manufacturing sites or through the lifecycle of products containing them, such as plastics and electronic equipment. ontosight.aiepa.gov The model then solves mass balance equations to predict the steady-state or dynamic concentrations in air, water, soil, sediment, and even biota.

Data Integration and Validation in Environmental Modeling Frameworks

The reliability of any environmental model depends on the quality of its input data and its validation against real-world observations.

Data Integration: A robust modeling framework for this compound requires the integration of diverse data types:

Physicochemical Properties: Measured or estimated values for water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant are essential. henrys-law.orgnoaa.govcopernicus.org

Degradation Rates: Half-lives in air, water, soil, and sediment derived from laboratory or field studies.

Environmental Parameters: Characteristics of the model environment, such as temperature, organic carbon content of soil and sediment, and advection rates of air and water.

Emission Inventories: Estimates of the quantity of the chemical released into the environment over time.

Validation: Model validation is the critical process of comparing model predictions with measured environmental concentrations from monitoring programs. unimib.it For PBBs, this would involve comparing the predicted concentrations in soil, sediment, or biota with actual measurements from contaminated sites or the general environment. epa.gov A good correlation between predicted and observed values builds confidence in the model's accuracy. Discrepancies can help identify knowledge gaps, such as incorrect emission estimates or poorly understood degradation pathways.

Sensitivity and Uncertainty Analysis: These analyses are integral parts of the modeling process. Sensitivity analysis identifies which input parameters (e.g., Kow, degradation half-life) have the most significant influence on the model's output. nih.gov Uncertainty analysis quantifies the range of possible outcomes given the uncertainty in the input data. unimib.it For PBBs, a key uncertainty often lies in the degradation rates, which can vary significantly depending on environmental conditions. datapdf.com

Q & A

Basic: What analytical methods are recommended for detecting 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl in environmental samples?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method, optimized for high-resolution separation of brominated compounds. The International Standard (ISO) recommends using a non-polar capillary column (e.g., DB-5MS) and electron capture negative ionization (ECNI) to enhance sensitivity for polybrominated analytes. Calibration standards should include matrix-matched controls to account for co-eluting interferences, as outlined in ISO methodologies for polymer analysis . For quantification, use certified reference materials (e.g., 50 µg/mL in isooctane) to validate detection limits and ensure compliance with protocols like HJ1243-2022 .

Basic: How does the bromination pattern of this compound influence its chemical stability?

Answer: The nine bromine substituents create steric hindrance and electron-withdrawing effects, reducing susceptibility to electrophilic attack and oxidative degradation. This structural rigidity enhances thermal stability, making the compound persistent in high-temperature environments. However, the 2,2',6-positions introduce asymmetry, which may affect crystallinity and solubility in organic solvents like isooctane or acetone .

Advanced: What challenges arise when quantifying this compound in complex matrices (e.g., biological tissues or sediment)?

Answer: Key challenges include:

  • Co-elution with congeners : Octa- and decabromobiphenyls may overlap during GC-MS runs. Mitigate this by using tandem MS (GC-MS/MS) or adjusting temperature gradients to improve peak resolution .
  • Matrix effects : Lipid-rich samples require rigorous cleanup (e.g., sulfuric acid treatment or gel permeation chromatography) to remove interfering organics .
  • Low recovery rates : Spike experiments with isotopically labeled analogs (e.g., 13C^{13}\text{C}-labeled) are critical for correcting losses during extraction .

Advanced: How can researchers design experiments to study the degradation pathways of this compound under environmental conditions?

Answer:

  • Photolytic degradation : Expose the compound to UV light in a solar simulator and monitor debromination products via LC-Orbitrap MS. The 2,3,4,5-positions are more resistant to cleavage due to steric protection .
  • Microbial degradation : Use anaerobic sediment microcosms enriched with Dehalococcoides spp. to assess reductive debromination. Track intermediates like heptabromobiphenyls using isotopic dilution techniques .
  • Thermal decomposition : Pyrolyze samples at 300–500°C and analyze volatile products (e.g., HBr, dibenzofurans) via FTIR or TOF-MS .

Basic: What sample preparation techniques are optimal for isolating this compound from aqueous systems?

Answer: Solid-phase extraction (SPE) with C18 or polystyrene-divinylbenzene cartridges achieves >90% recovery. Pre-condition with methanol and elute with dichloromethane:hexane (1:1). For lipid-rich samples, combine with accelerated solvent extraction (ASE) at 100°C and 1,500 psi . Store extracts in isooctane at -20°C to prevent degradation .

Advanced: How do the adsorption properties of this compound affect its partitioning in environmental compartments?

Answer: The compound’s log KowK_{ow} (octanol-water partition coefficient) exceeds 8.5, favoring adsorption to organic matter in sediments and bioaccumulation in fatty tissues. However, steric hindrance from bromines reduces binding affinity to humic acids compared to lower-brominated analogs. Use fugacity modeling to predict phase distribution, incorporating parameters like organic carbon content (foc) and particle size .

Advanced: What computational methods are used to predict the reactivity of this compound in silico?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify vulnerable bromine positions. The 6-position BDE is typically lower (~65 kcal/mol), making it a target for reductive cleavage .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways. The compound’s planar structure may limit access to active sites, reducing biodegradation rates .

Basic: How is this compound standardized in regulatory compliance testing?

Answer: Certified reference materials (CRMs) are prepared at 35–50 µg/mL in isooctane or acetone (e.g., AccuStandard BB206) and validated against EPA Method 1614. Ensure traceability to NIST standards and participate in interlaboratory comparisons (e.g., QUASIMEME) to verify accuracy .

Advanced: What are the limitations of current ecotoxicological models for assessing this compound’s bioaccumulation potential?

Answer: Existing models (e.g., BCFBAF in EPI Suite) underestimate bioaccumulation due to:

  • Trophic magnification : High persistence in food webs, particularly in piscivorous species.
  • Metabolite toxicity : Debromination products (e.g., 2,2',3,4,4',5,5'-heptabromobiphenyl) may exhibit higher neurotoxicity than the parent compound.
    Address these gaps by integrating metabolomics data and in vivo exposure assays using zebrafish models .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure.
  • Store solutions in amber vials under inert gas (N2_2) to avoid photodegradation.
  • Dispose of waste via incineration at >1,000°C with alkaline scrubbers to neutralize HBr emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.